REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH:4]1[CH2:6][CH2:5]1.[Br:7][C:8]1[CH:9]=[C:10]([CH:17]=[CH:18][CH:19]=1)[C:11](N(OC)C)=[O:12]>C1COCC1>[Br:7][C:8]1[CH:9]=[C:10]([C:11](=[O:12])[CH2:6][CH2:5][CH:4]=[CH2:3])[CH:17]=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)N(C)OC)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the resultant residue on silica gel (ISCO)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(CCC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |